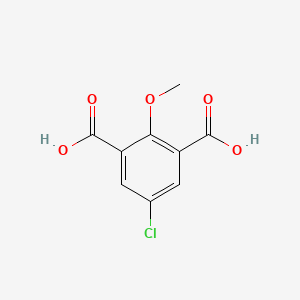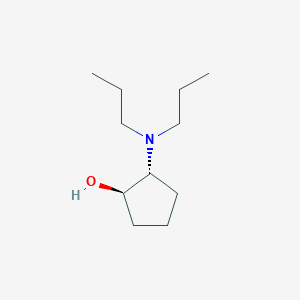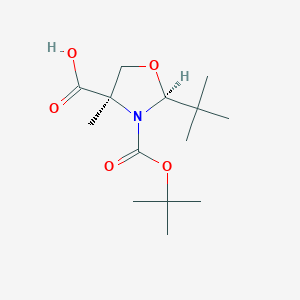
6,7-Diaminonaphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Diaminonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N4 It is a derivative of naphthalene, substituted with two amino groups at positions 6 and 7, and two cyano groups at positions 2 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Diaminonaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 2,3-dibromonaphthalene, followed by a reaction with sodium cyanide to introduce the cyano groups, resulting in 2,3-dibromo-6,7-dicyanonaphthalene . The final step involves the reduction of the bromine atoms to amino groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Diaminonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6,7-dinitronaphthalene-2,3-dicarbonitrile.
Reduction: Formation of 6,7-diaminonaphthalene-2,3-diamine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Diaminonaphthalene-2,3-dicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-diaminonaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its ability to form stable complexes with metal ions can be exploited in materials science for the development of novel electronic and photonic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminonaphthalene: Lacks the cyano groups, making it less versatile in certain synthetic applications.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: Contains bromine atoms instead of amino groups, leading to different reactivity and applications.
1,5-Diaminonaphthalene: Substituted at different positions on the naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
6,7-Diaminonaphthalene-2,3-dicarbonitrile is unique due to the presence of both amino and cyano groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields. Its ability to interact with biological molecules and form stable complexes with metal ions further enhances its potential for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H8N4 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
6,7-diaminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-9-1-7-3-11(15)12(16)4-8(7)2-10(9)6-14/h1-4H,15-16H2 |
InChI-Schlüssel |
WVFYNKZICXPZOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



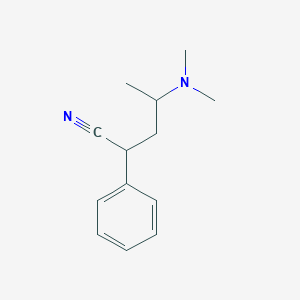

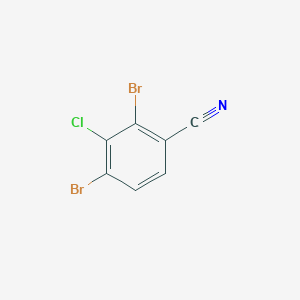

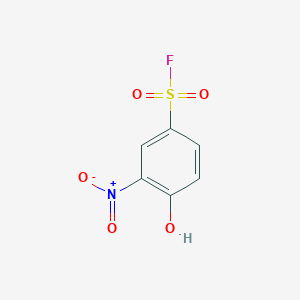
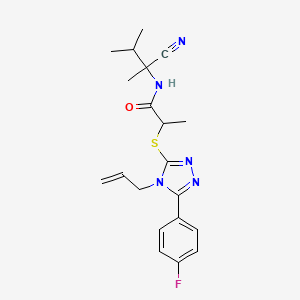
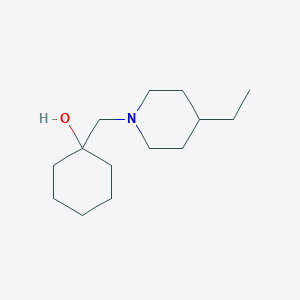

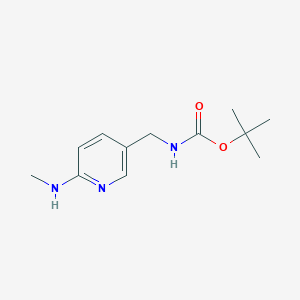
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)
